molecular formula C11H10ClN B186857 4-Chloro-2,8-dimethylquinoline CAS No. 32314-39-9

4-Chloro-2,8-dimethylquinoline

Cat. No. B186857
CAS RN: 32314-39-9
M. Wt: 191.65 g/mol
InChI Key: ILOAZUIOTZZIBK-UHFFFAOYSA-N
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Description

4-Chloro-2,8-dimethylquinoline is a halogenated heterocycle . It has the empirical formula C11H10ClN and a molecular weight of 191.66 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,8-dimethylquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 283.5±35.0 °C at 760 mmHg, and a flash point of 152.4±11.5 °C .


Physical And Chemical Properties Analysis

4-Chloro-2,8-dimethylquinoline has a molar refractivity of 56.7±0.3 cm3, a polar surface area of 13 Å2, and a polarizability of 22.5±0.5 10-24 cm3 . It has an ACD/LogP of 3.70, an ACD/LogD (pH 5.5) of 3.85, and an ACD/LogD (pH 7.4) of 3.88 .

Scientific Research Applications

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

4-chloro-2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOAZUIOTZZIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355624
Record name 4-Chloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,8-dimethylquinoline

CAS RN

32314-39-9
Record name 4-Chloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,8-dimethylquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
K Prabha, R Satheeshkumar, KJR Prasad - ChemistrySelect, 2021 - Wiley Online Library
The synthesis of hetero substituted indoloquinolines and thiophene substituted benzonaphthyridienes from two heterocycles tethered by nitrogen or sulfur intermediates. Further it …
M Manoj, KJ Rajendra Prasad - Synthetic Communications, 2012 - Taylor & Francis
A one-pot synthesis of 7-alkyl and aryl substituted dibenzo[b,h][1,6]naphthyridines is reported from the reaction of 4-chloro-2-methylquinolines and alkyl/aryl substituted aminoketones. …
Number of citations: 10 www.tandfonline.com
K Prabha, KJR Prasad - Synthetic Communications, 2012 - Taylor & Francis
The reaction of 4-chloro-2-methylquinolines and 1-naphthylamine under neat conditions yielded 2-methyl-N-(1-naphthyl)quinolin-4-amines. These potential intermediates on reaction …
Number of citations: 8 www.tandfonline.com
K Prabha, R Satheeshkumar, MS Aathi… - Tetrahedron, 2023 - Elsevier
An approach towards the preparation of novel angular and linear carbazole based naphtho naphthyridines are described in good yields. From schematic study on the condensation of 4-…
Number of citations: 4 www.sciencedirect.com
K Prabha, KJR Prasad - Synthetic Communications, 2014 - Taylor & Francis
Distinction of benzo[h]naphtho[1,2-b][1,6]naphthyridine and its isomeric benzo[b]naphtho[1,2-h][1,6]naphthyridine is well explained on the basis of various spectroscopic techniques. …
Number of citations: 6 www.tandfonline.com
AA Avetisyan, IL Aleksanyan… - Russian Journal of …, 2007 - Springer
A procedure has been developed for the synthesis of 4-(hydroxyphenylamino)- and 4-(aminophenylamino)-2-methylquinolines having a substituent in the 6(8)-position of the quinoline …
Number of citations: 7 link.springer.com
ZN Bang, VN Komissarov, YA Sayapin… - Russian Journal of …, 2009 - Springer
Reaction of 3,5-di-tert-butyl-1,2-benzoquinone with 5-amino-4-chloroquinolines gave derivatives of a new fused heterocyclic system, substituted quinolino[4,5-bc][1,5]benzoxazepines. …
Number of citations: 10 link.springer.com
VI Minkin, SM Aldoshin, VN Komissarov… - Russian chemical …, 2006 - Springer
A new method was developed for the synthesis of functionalized β-tropolones based on acid-catalyzed condensation of 2-methylquinoline derivatives with 3,5-di(tert-butyl)-1,2-…
Number of citations: 30 link.springer.com
VI Minkin, VN Komissarov, VA Kharlanov - Organic Photochromic and …, 2002 - Springer
Valence and prototropic tautomeric reactions are among the most important mechanisms that govern transformations of a broad variety of photochromic organic systems. 1, 2 Until …
Number of citations: 21 link.springer.com
M Berg, G Bal, A Goeminne… - ChemMedChem …, 2009 - Wiley Online Library
A series of bicyclic N‐arylmethyl‐substituted iminoribitols were synthesised and evaluated in vitro against T. vivax nucleoside hydrolase. The importance of the N–Asp40 interaction was …

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